4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is a boronic ester derivative with a unique cyclic ether substituent. Its molecular formula is C₁₃H₂₃BO₃, featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a (2-methyloxan-4-ylidene)methyl group. The oxan (tetrahydropyran) ring introduces steric bulk and electronic effects due to the ylidene (double-bonded) methylene bridge .
Properties
CAS No. |
2246499-80-7 |
|---|---|
Molecular Formula |
C13H23BO3 |
Molecular Weight |
238.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO3/c1-10-8-11(6-7-15-10)9-14-16-12(2,3)13(4,5)17-14/h9-10H,6-8H2,1-5H3/b11-9+ |
InChI Key |
LGYXAKVAXJGLGA-PKNBQFBNSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCOC(C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCOC(C2)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method includes the reaction of pinacol with boronic acid in the presence of a dehydrating agent such as toluene or xylene under reflux conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then cyclized to form the dioxaborolane ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel complexes can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other boron-containing compounds.
Substitution: The methyloxan-4-ylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides.
Substitution: Various substituted dioxaborolanes.
Scientific Research Applications
Chemistry: In organic synthesis, 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. It is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.
Biology and Medicine: The compound is used in the development of boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry for the design of enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, which is crucial in its role as a catalyst or intermediate in chemical reactions. The dioxaborolane ring provides stability and enhances the compound’s reactivity by facilitating the formation of boronate esters.
Comparison with Similar Compounds
Structural Features
The substituent on the dioxaborolane ring critically determines properties. Below is a comparative analysis:
Key Observations :
- The target compound 's oxan-ylidene group introduces a balance of steric bulk and moderate electron-donating effects, unlike the electron-withdrawing iodine or sulfonyl groups in other derivatives.
- Styryl and anthracene derivatives prioritize conjugation for applications in optoelectronics, while phenethyl and octyl analogs focus on solubility .
Reactivity in Cross-Coupling Reactions
Dioxaborolanes are widely used in Suzuki-Miyaura couplings. Substituents influence reaction efficiency:
Notable Findings:
Contrasts :
- Anthracene derivatives exhibit low solubility in nonpolar solvents due to rigid aromatic systems .
- The target compound ’s oxan ring may improve solubility in ethers compared to purely alkyl-substituted analogs.
Biological Activity
4,4,5,5-tetramethyl-2-[(2-methyloxan-4-ylidene)methyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, examining research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 238.13 g/mol. Its structure features a dioxaborolane ring, which is known for its reactivity and ability to form stable complexes with various biomolecules.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃BO₃ |
| Molecular Weight | 238.13 g/mol |
| CAS Number | 2246499-80-7 |
| SMILES | CC1OCCC(=CB2OC(C(O2)(C)C)(C)C)C1 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of key enzymes involved in cell proliferation.
Case Study: Breast Cancer Cells
A study conducted on breast cancer cell lines demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways involved in survival and proliferation.
Antimicrobial Activity
The antimicrobial properties of boron compounds have been well-documented. This compound has shown potential against various bacterial strains.
Research Findings
In vitro studies revealed that the compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics.
Enzyme Inhibition
The compound also acts as an inhibitor of certain enzymes that are crucial for metabolic processes. For example:
- Aldose Reductase Inhibition : This enzyme is involved in glucose metabolism and its inhibition can be beneficial in managing diabetic complications.
Data Table: Enzyme Inhibition Studies
The biological activity of this compound can be attributed to its ability to form stable complexes with biomolecules. This interaction often leads to alterations in enzyme activity and cellular signaling.
Proposed Mechanisms
- Formation of Boron Complexes : The boron atom can interact with hydroxyl groups in biomolecules.
- Disruption of Cellular Signaling : By interfering with signaling pathways critical for cell survival.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
